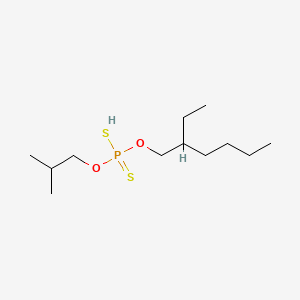

O-(2-Ethylhexyl) o-isobutyl dithiophosphate

Description

O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is a chemical compound known for its applications in various industrial processes. It is a type of dithiophosphate, which is a class of organophosphorus compounds widely used as additives in lubricants and as flotation agents in mining operations .

Properties

CAS No. |

68784-32-7 |

|---|---|

Molecular Formula |

C12H27O2PS2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |

InChI Key |

MMNHBJSAJAQAQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=S)(OCC(C)C)S |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Ethylhexyl) o-isobutyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with alcohols. The reaction is carried out under controlled conditions to ensure the formation of the desired dithiophosphate ester. The general reaction can be represented as follows:

P2S5+4ROH→2(RO)2P(S)SH+H2S

where (ROH) represents the alcohols used, in this case, 2-ethylhexanol and isobutanol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide is reacted with the alcohols under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: O-(2-Ethylhexyl) o-isobutyl dithiophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and sulfides.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and thiols.

Substitution: It can undergo substitution reactions where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Phosphates and sulfides.

Hydrolysis: Phosphoric acid derivatives and thiols.

Substitution: Various substituted dithiophosphates.

Scientific Research Applications

Chemistry: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is used as an additive in lubricants to enhance their anti-wear and anti-corrosion properties. It is also employed as a flotation agent in the mining industry to aid in the extraction of valuable minerals .

Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential biological activities and interactions with biological molecules .

Industry: In addition to its use in lubricants and mining, it is also used in the formulation of metalworking fluids and as an additive in various industrial processes to improve efficiency and reduce wear .

Mechanism of Action

The mechanism of action of O-(2-Ethylhexyl) o-isobutyl dithiophosphate involves its ability to form a protective film on metal surfaces, thereby reducing friction and wear. The compound interacts with metal surfaces through its phosphorus and sulfur atoms, forming a stable layer that prevents oxidation and corrosion .

Comparison with Similar Compounds

- O,O-di-sec-butyl hydrogen dithiophosphate

- O,O-diisopropyl hydrogen dithiophosphate

- O,O-diethyl hydrogen phosphorodithioate

- O,O-dimethyl hydrogen dithiophosphate

- O,O-diisobutyl hydrogen dithiophosphate

- O,O-bis(2-ethylhexyl) hydrogen dithiophosphate

Uniqueness: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups, which provide distinct solubility and reactivity properties. This makes it particularly effective as a lubricant additive and flotation agent compared to other dithiophosphates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.